molecular formula C8H17ClN2O2 B2773427 (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1286209-05-9

(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B2773427
CAS No.: 1286209-05-9
M. Wt: 208.69
InChI Key: VASLSTUGMLUIQM-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Scientific Research Applications

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in studies investigating the biological activity of piperidine derivatives.

    Industrial Chemistry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of amino alcohols or amino acids.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide moiety is formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: Used to reduce intermediates and form the desired piperidine ring.

    Crystallization: Employed to purify the final product and obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound, potentially altering the piperidine ring.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Methyl piperidine carboxylate hydrochloride
  • ®-Methyl 2-(piperidin-3-yl)acetate hydrochloride

Uniqueness

®-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups, along with the piperidine ring, make it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLSTUGMLUIQM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.